Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperazine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with diketones under acidic or basic conditions.
Introduction of the piperazine ring: The pyrazole derivative is then reacted with piperazine in the presence of a suitable base.
Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Final coupling: The protected pyrazole-piperazine intermediate is then coupled with the aminomethyl group under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield amines or alcohols.
Scientific Research Applications
Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but features a phenyl group instead of a pyrazole moiety.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: Similar to the target compound but with a phenyl group instead of a dimethylpyrazole group.
Uniqueness
The uniqueness of tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate lies in its combination of a pyrazole ring with a piperazine backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O2/c1-11-12(10-16)13(18(5)17-11)19-6-8-20(9-7-19)14(21)22-15(2,3)4/h6-10,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUSUDNDFMYELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN)N2CCN(CC2)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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